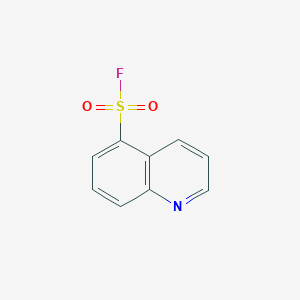
Quinoline-5-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-5-sulfonyl fluoride is a chemical compound that belongs to the quinoline family Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5-sulfonyl fluoride typically involves the introduction of a sulfonyl fluoride group to the quinoline ring. One common method is the reaction of quinoline-5-sulfonyl chloride with a fluoride source. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the efficiency and yield of the production process. Additionally, the use of advanced catalysts and optimized reaction conditions can further improve the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Quinoline-5-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be substituted by nucleophiles, such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, altering the electronic properties and reactivity of the compound.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Cross-Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various substituted quinoline derivatives. These products can have diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Quinoline-5-sulfonyl fluoride has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound and its derivatives have shown potential as enzyme inhibitors, particularly targeting proteases and kinases.
Organic Synthesis: this compound is used as a building block in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers, due to its unique electronic and structural properties.
Biological Research: this compound derivatives have been studied for their antimicrobial and antiviral activities.
Mechanism of Action
The mechanism of action of quinoline-5-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active site of enzymes, leading to their inhibition. This covalent modification can disrupt the normal function of the enzyme, resulting in the inhibition of biological processes that are essential for the survival and proliferation of pathogens . The quinoline ring can also interact with nucleic acids and proteins, further contributing to its biological activity .
Comparison with Similar Compounds
Quinoline-5-sulfonyl fluoride can be compared with other similar compounds, such as:
Quinoline-5-sulfonamide: This compound has a sulfonamide group instead of a sulfonyl fluoride group.
Fluoroquinolones: These compounds are widely used as antibiotics. They contain a fluorine atom in the quinoline ring, which enhances their antibacterial activity.
Quinoline-5-sulfonic acid: This compound has a sulfonic acid group instead of a sulfonyl fluoride group.
Properties
IUPAC Name |
quinoline-5-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2S/c10-14(12,13)9-5-1-4-8-7(9)3-2-6-11-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEODNVBLMJXIEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Bromo-2,5-dimethoxy-1-[(4-(2-pyridyl)piperazinyl)sulfonyl]benzene](/img/structure/B2357433.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2357435.png)
![[2-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanamine](/img/new.no-structure.jpg)
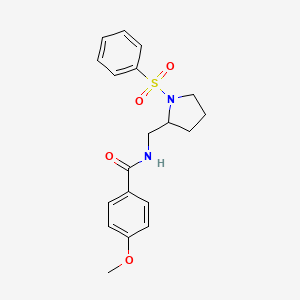
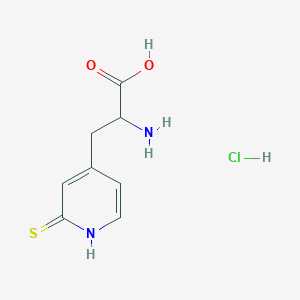
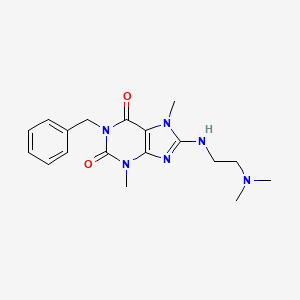
![3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357443.png)
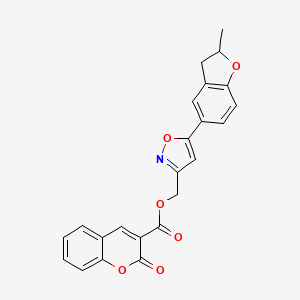
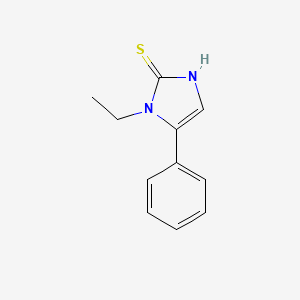
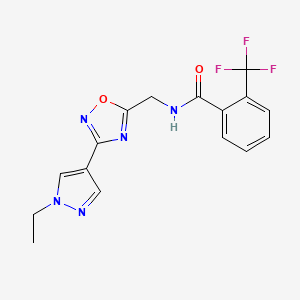
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2357452.png)
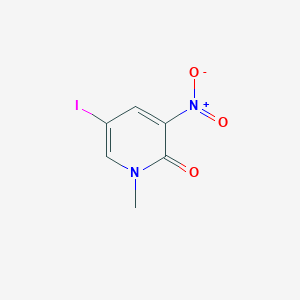
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2357455.png)
